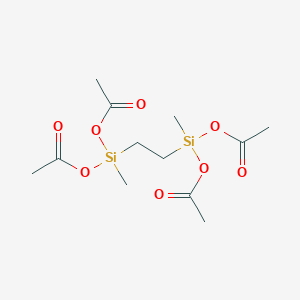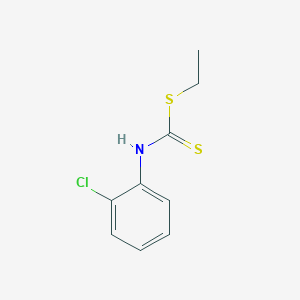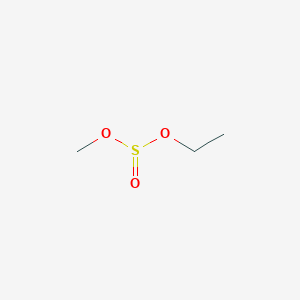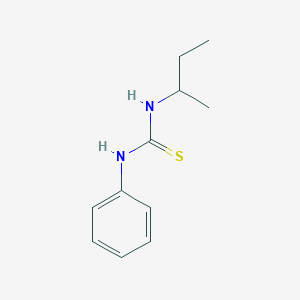
Thiourea, N-(1-methylpropyl)-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(1-methylpropyl)-N'-phenyl-, also known as Phenylthiourea, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in the field of biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several applications in scientific research. It is commonly used as a reagent for the detection of cyanide ions in biological samples. Thiourea, N-(1-methylpropyl)-N'-phenyl-, reacts with cyanide ions to form a stable complex that can be detected through spectroscopic analysis.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, is also used as a model compound for studying the mechanism of action of thyroid hormones. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the binding of thyroid hormones to their receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Mécanisme D'action
The mechanism of action of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the inhibition of various enzymes and receptors in the body. It has been shown that thiourea, N-(1-methylpropyl)-N'-phenyl-, can inhibit the activity of thyroid hormone receptors, which can lead to a decrease in metabolic rate and other physiological effects.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, can also inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics. This can lead to an increase in the toxicity of certain compounds and a decrease in their efficacy.
Effets Biochimiques Et Physiologiques
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several biochemical and physiological effects on the body. It has been shown to decrease the metabolic rate and increase the production of reactive oxygen species. It can also cause oxidative damage to various tissues and organs in the body.
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has also been shown to have anti-inflammatory and anti-cancer properties. It can inhibit the growth and proliferation of cancer cells and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Thiourea, N-(1-methylpropyl)-N'-phenyl-, has several advantages and limitations for lab experiments. It is a relatively inexpensive reagent that can be easily synthesized and purified. It is also stable under a wide range of experimental conditions.
However, thiourea, N-(1-methylpropyl)-N'-phenyl-, can be toxic to certain cell types and can interfere with the activity of various enzymes and receptors in the body. It is important to use appropriate safety precautions when handling thiourea, N-(1-methylpropyl)-N'-phenyl-, and to carefully consider its potential effects on experimental outcomes.
Orientations Futures
There are several future directions for the use of thiourea, N-(1-methylpropyl)-N'-phenyl-, in scientific research. One area of interest is the development of novel thiourea derivatives with improved properties for the detection of cyanide ions and other analytes in biological samples.
Another area of interest is the further investigation of the anti-inflammatory and anti-cancer properties of thiourea, N-(1-methylpropyl)-N'-phenyl-. This could lead to the development of new therapies for the treatment of cancer and other inflammatory diseases.
Conclusion:
In conclusion, thiourea, N-(1-methylpropyl)-N'-phenyl-, is a versatile chemical compound that has several applications in scientific research. It can be synthesized through a simple reaction and purified through recrystallization. Thiourea, N-(1-methylpropyl)-N'-phenyl-, has been shown to have several biochemical and physiological effects on the body, including the inhibition of thyroid hormone receptors and the production of reactive oxygen species. It has several advantages and limitations for lab experiments and several future directions for research.
Méthodes De Synthèse
The synthesis of thiourea, N-(1-methylpropyl)-N'-phenyl-, involves the reaction of aniline with carbon disulfide and an alkylating agent. The reaction produces a thiourea derivative that can be purified through recrystallization. The purity of the product can be confirmed through melting point determination and spectroscopic analysis.
Propriétés
Numéro CAS |
15093-37-5 |
|---|---|
Nom du produit |
Thiourea, N-(1-methylpropyl)-N'-phenyl- |
Formule moléculaire |
C11H16N2S |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
1-butan-2-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-3-9(2)12-11(14)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,12,13,14) |
Clé InChI |
WWIODCQAOPIKHL-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)N=C(NC1=CC=CC=C1)S |
SMILES |
CCC(C)NC(=S)NC1=CC=CC=C1 |
SMILES canonique |
CCC(C)NC(=S)NC1=CC=CC=C1 |
Autres numéros CAS |
15093-37-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



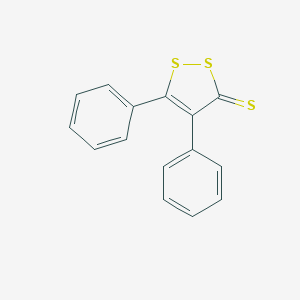
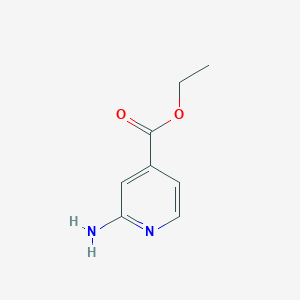

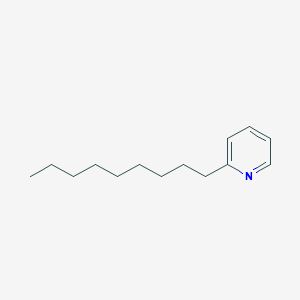
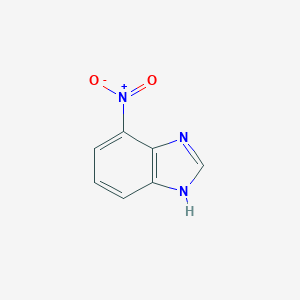
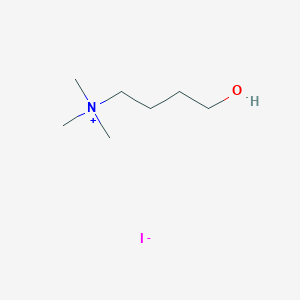
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
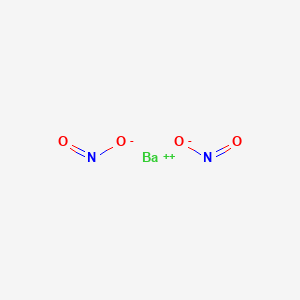
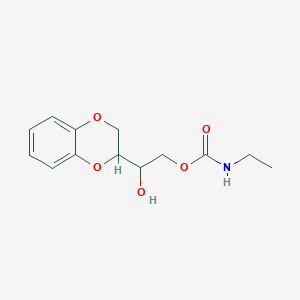
![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)
